

Sample preparation techniques for Beauvericin extraction from complex matrices

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Compound of Interest

Compound Name: Beauvericin-13C45

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Application Notes and Protocols for Beauvericin Extraction

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various species of *Fusarium* and the entomopathogenic fungus *Beauveria bassiana*[1][2][3]. It is a frequent contaminant of grains such as corn, wheat, and barley[3][4][5]. Beauvericin exhibits a range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects[2][6]. Its potential toxicity to human and animal cells necessitates reliable and efficient methods for its extraction and quantification from complex matrices for risk assessment and in drug development research[6].

These application notes provide detailed protocols for the extraction of Beauvericin from fungal cultures and cereal matrices, summarizing quantitative data and visualizing the workflows.

Section 1: Extraction from Fungal Cultures

Fungal cultures, whether in liquid fermentation broths or on solid substrates, are primary sources for producing and isolating Beauvericin.

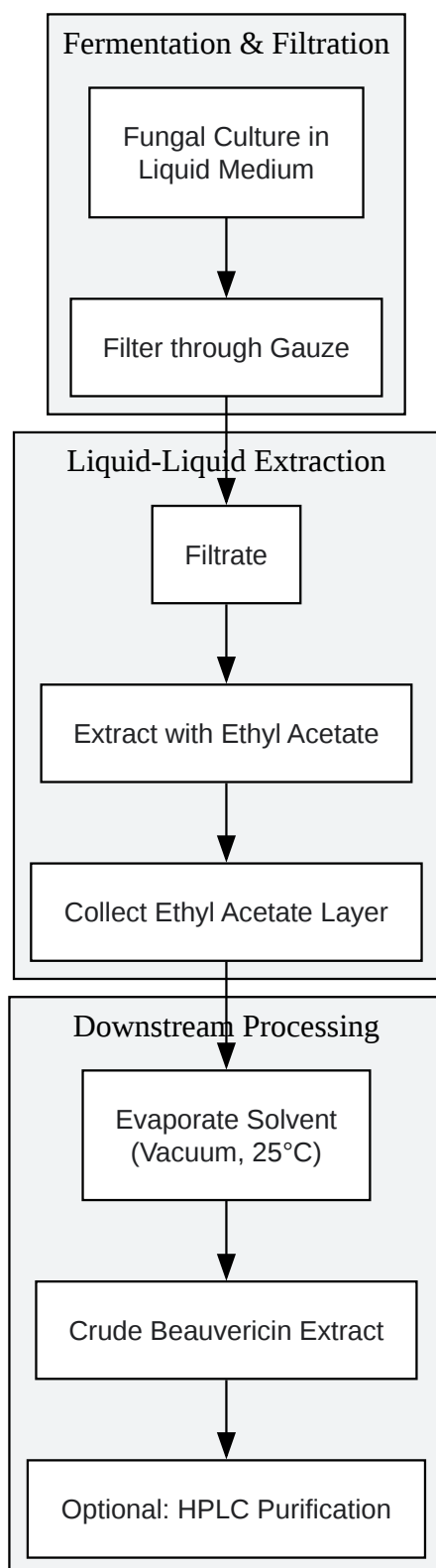
Protocol 1.1: Liquid-Liquid Extraction from Fungal Fermentation Broth

This protocol is adapted from the methodology used for extracting Beauvericin from *Fusarium oxysporum* fermentation broth[1].

Experimental Protocol:

- Fermentation: Culture the fungal strain (e.g., *Fusarium oxysporum* 5-19) in a suitable liquid medium (e.g., Czapek medium) at 28°C for 10 days with shaking at 150 rpm[1].
- Filtration: At the end of the fermentation period, collect the entire broth and filter it through gauze to separate the filtrate from the mycelial mass[1].
- Liquid-Liquid Extraction:
 - Transfer the filtrate to a separatory funnel.
 - Add an equal volume of ethyl acetate to the filtrate[1].
 - Shake vigorously for 2-3 minutes and allow the layers to separate.
 - Collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer to maximize recovery.
- Solvent Evaporation: Combine the ethyl acetate extracts and evaporate the solvent under vacuum at 25°C to yield the crude extract[1].
- Purification (Optional): The crude extract can be further purified using High-Performance Liquid Chromatography (HPLC)[1].
 - Dissolve the crude extract in methanol.
 - Filter the solution.
 - Inject the solution into a preparative HPLC system equipped with a C18 column[1].

Workflow for Extraction from Fermentation Broth



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Caption: Workflow for Beauvericin extraction from liquid fungal cultures.

Quantitative Data: Beauvericin Production in Fungal Cultures

Fungal Species	Culture Type	Yield	Reference
Fusarium oxysporum 5-19	Liquid Fermentation	~2.5 mg/L	[1]
Fusarium tardicrescens NFCCI 5201	Fermentation in Fusarium-defined media	15.82 mg/g of biomass	[7]
Various Fusarium spp.	Fermentation in Fusarium-defined media	0.01 - 15.82 mg/g of biomass	[7]

Protocol 1.2: Solid-Liquid Extraction from Fungal Culture on Corn Grits

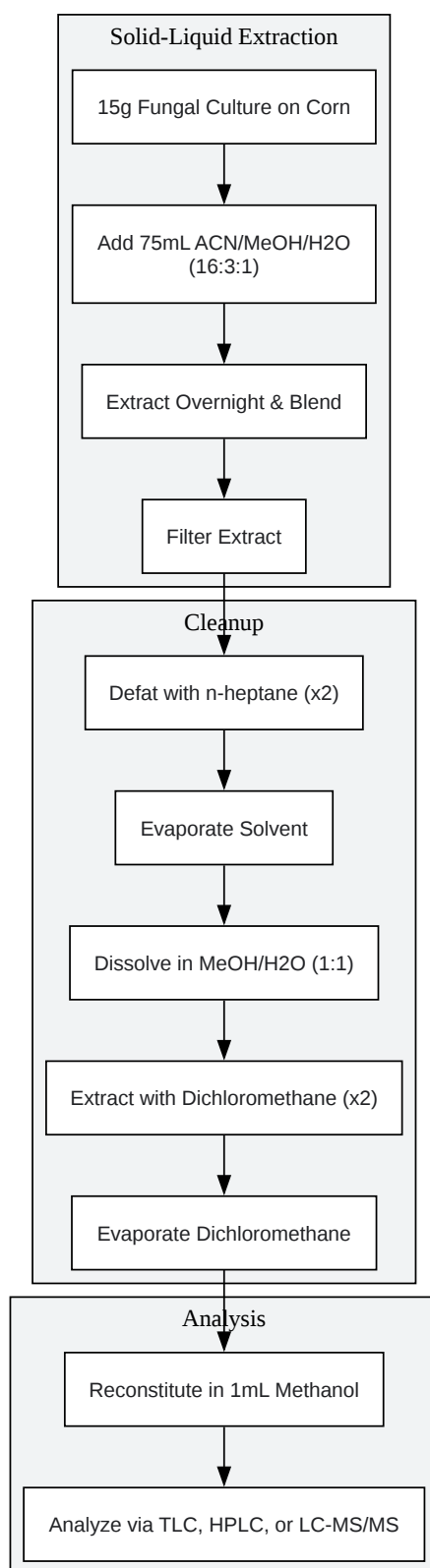
This protocol is based on the method described by Logrieco and coauthors for extracting Beauvericin from *Fusarium* species grown on a solid substrate[3][8][9].

Experimental Protocol:

- Sample Preparation: Inoculate autoclaved corn grits with a spore suspension of the *Fusarium* species and incubate in the dark at room temperature for 28 days[8][9].
- Extraction:
 - Weigh 15 g of the dried and ground fungal culture[3][8][9].
 - Add 75 mL of an acetonitrile/methanol/water (16:3:1 v/v/v) solvent mixture[3][8][9].
 - Allow to extract overnight. Subsequently, blend the mixture for 5 minutes[8][9].
 - Filter the extract through Whatman No. 4 filter paper[3][8][9].
- Defatting:

- Transfer the filtrate to a separatory funnel.
- Add 25 mL of n-heptane and shake to remove lipids[3][8][9].
- Discard the upper heptane layer. Repeat the defatting step[3][8][9].
- Solvent Evaporation: Evaporate the bottom layer (acetonitrile/methanol/water) to near dryness using a rotary evaporator at 80°C[8][9].
- Liquid-Liquid Partitioning:
 - Dissolve the residue in 50 mL of methanol/water (1:1 v/v)[3][8][9].
 - Extract this solution twice with 25 mL of dichloromethane[3][8][9].
 - Combine the dichloromethane phases, which contain the Beauvericin, and evaporate to dryness[3].
- Final Reconstitution: Dissolve the final residue in 1 mL of methanol for subsequent analysis by techniques such as TLC, HPLC, or LC-MS/MS[8][9].

Workflow for Extraction from Solid Culture



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Caption: Workflow for Beauvericin extraction from solid fungal cultures.

Section 2: Extraction from Cereal and Grain Matrices

Cereals are frequently contaminated with *Fusarium* mycotoxins, making them a common and challenging matrix for Beauvericin analysis.

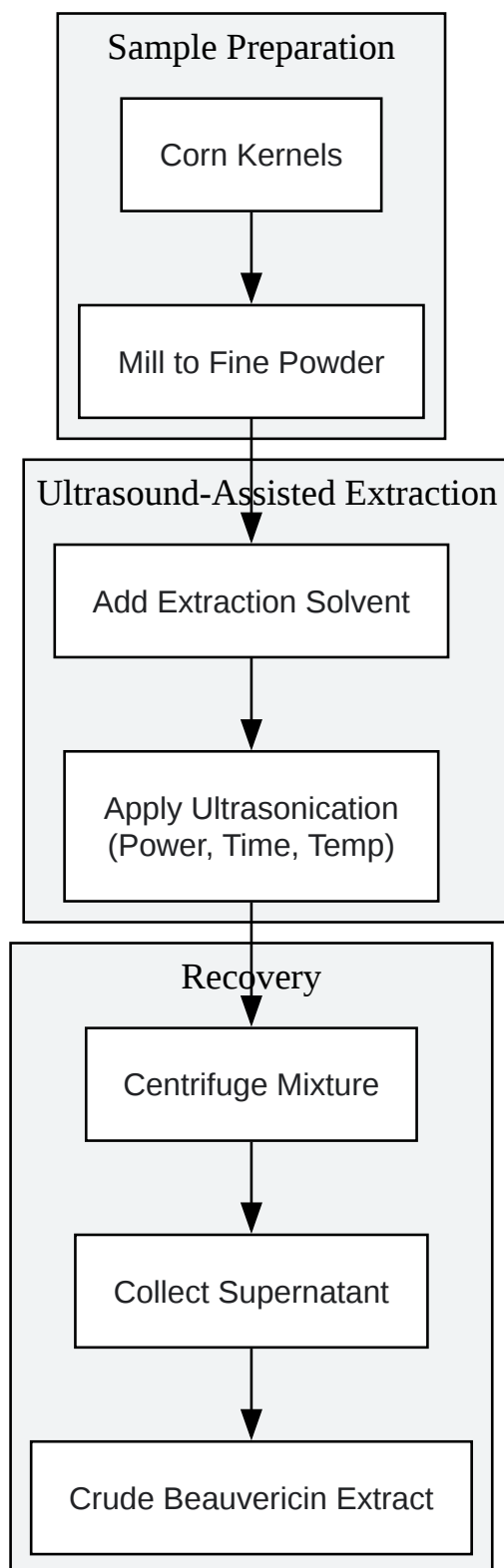
Protocol 2.1: Ultrasound-Assisted Extraction (UAE) for Corn

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields[10][11][12]. While the provided results detail UAE for other corn components like anthocyanins and zeaxanthin, the principles are directly applicable to mycotoxin extraction[10][11].

Experimental Protocol (General Procedure):

- Sample Preparation: Mill corn kernels into a fine powder.
- Extraction:
 - Weigh 5 g of corn powder into an extraction vessel.
 - Add an appropriate solvent. Based on other protocols, a mixture of acetonitrile and water or methanol and water is effective[5][7]. A solid-liquid ratio of 1:5 to 1:10 (w/v) is a typical starting point.
 - Place the vessel in an ultrasonic bath or use a probe-type sonicator.
 - Apply ultrasound at a specified power (e.g., 20-80% amplitude) and temperature (e.g., 40-60°C) for a duration of 10-45 minutes[10][11]. These parameters should be optimized for Beauvericin.
- Separation: After extraction, centrifuge the mixture at high speed (e.g., 6000 g for 10 min) to pellet the solid material[12].
- Collection: Collect the supernatant for analysis or further cleanup.

Workflow for Ultrasound-Assisted Extraction

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Caption: General workflow for Ultrasound-Assisted Extraction of Beauvericin.

Protocol 2.2: Solid-Phase Extraction (SPE) Cleanup for Biological Fluids

For highly complex matrices like human plasma or urine, a Solid-Phase Extraction (SPE) step is often necessary for cleanup after initial extraction to remove interferences before LC-MS/MS analysis[13].

Experimental Protocol (Cleanup for Urine/Plasma):

- Initial Extraction: Perform an initial liquid extraction suitable for the biological fluid.
- SPE Cartridge: Use a graphitized carbon black (GCB) SPE cartridge[13].
- Conditioning: Condition the cartridge with the appropriate solvents as per the manufacturer's instructions.
- Loading: Load the diluted sample extract onto the SPE cartridge.
- Washing: Wash the cartridge to remove interfering compounds. An optimized washing step is critical to remove matrix components without eluting the analytes[13].
- Elution: Elute the Beauvericin from the cartridge using a solvent mixture such as dichloromethane/methanol (80/20, v/v) containing 0.2% formic acid[13].
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Data: Beauvericin in Cereal Matrices

Matrix	Country	Year	Incidence	Concentration Range (ng/g)	Reference
Corn	Croatia	1996	17.4%	Mean 393; Max 1864	[5]
Corn	Croatia	1997	0.96%	696	[5]
Various Cereals	Italy	2015-2016	59%	0.11 - 7.51	[14]

Section 3: Analytical Techniques

Following extraction and cleanup, various analytical methods can be used for the detection and quantification of Beauvericin.

- Thin-Layer Chromatography (TLC): A qualitative or semi-quantitative screening method used to detect the presence of Beauvericin based on its retention factor (Rf) value compared to a standard[\[8\]](#)[\[9\]](#).
- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used for quantification. A C18 column is typically employed, with detection at a wavelength of 204 nm or 225 nm[\[3\]](#).
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for quantifying Beauvericin in complex matrices. It allows for low limits of detection and is the preferred method for analyzing trace levels in food and biological fluids[\[13\]](#)[\[15\]](#)[\[16\]](#).

Section 4: Stability and Degradation Considerations

The stability of Beauvericin during sample processing and food preparation is a critical factor. Studies have shown that Beauvericin can degrade during thermal processes like baking and brewing[\[17\]](#)[\[18\]](#).

- Bread Making: Beauvericin reduction can range from 75% to 95%, with significant degradation occurring during fermentation and heating[\[17\]](#).

- Beer Making: Degradation during the brewing process has been observed to be between 23% and 82%[\[17\]](#).
- Biological Degradation: Certain strains of yeast, such as *Saccharomyces cerevisiae*, have been shown to significantly reduce Beauvericin concentrations during fermentation[\[19\]](#).

These factors should be considered when developing and validating extraction methods, as the processing history of a sample can impact the final measured concentration.

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